molecular formula C14H19Cl2NO B14480147 2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride CAS No. 72189-35-6

2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride

Cat. No.: B14480147
CAS No.: 72189-35-6
M. Wt: 288.2 g/mol
InChI Key: DIZFDROGWVDBMS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperidinone ring, which is further substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one: The base compound without the hydrochloride salt.

    4-Chlorophenylpiperidine: A simpler analog with fewer substituents.

    Trimethylpiperidinone: A related compound with different substituents on the piperidine ring.

Uniqueness

2-(4-Chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

72189-35-6

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,5,5-trimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C14H18ClNO.ClH/c1-14(2)9-16(3)12(8-13(14)17)10-4-6-11(15)7-5-10;/h4-7,12H,8-9H2,1-3H3;1H

InChI Key

DIZFDROGWVDBMS-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(CC1=O)C2=CC=C(C=C2)Cl)C)C.Cl

Origin of Product

United States

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